3-Tert-butylbicyclo[1.1.1]pentan-1-amine is a bicyclic compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. This compound features a tert-butyl group at the 3-position and an amino group at the 1-position, making it a significant structure in medicinal chemistry due to its unique properties and potential applications as a bioisostere for various pharmacophores. The compound is synthesized from bicyclo[1.1.1]pentane precursors, which are known for their high strain and unique structural characteristics, offering improved metabolic stability and solubility compared to traditional aromatic compounds.
The compound is cataloged under several chemical databases and suppliers, including TCI Chemicals and EvitaChem, where it is available for research purposes. Its CAS (Chemical Abstracts Service) number is 126456-06-2, indicating its unique identification in chemical literature.
3-Tert-butylbicyclo[1.1.1]pentan-1-amine can be classified as:
The synthesis of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine typically involves the functionalization of bicyclo[1.1.1]pentane or its derivatives, particularly through radical reactions that utilize propellane as a precursor. A notable method includes the radical multicomponent carboamination of propellane, where radical species react with the strained central bond of propellane to form bicyclo[1.1.1]pentylamine derivatives.
Key steps in the synthesis may include:
The molecular structure of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine can be represented as follows:
This structure features:
The molecular weight of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine is approximately 155.25 g/mol, with a melting point typically ranging from 120 °C to 124 °C.
3-Tert-butylbicyclo[1.1.1]pentan-1-amine can participate in various chemical reactions:
The reactivity of this compound is influenced by its strained bicyclic framework, which can lead to unique reaction pathways compared to non-strained amines.
The mechanism by which 3-Tert-butylbicyclo[1.1.1]pentan-1-amine exerts its effects in biological systems involves:
Computational studies using density functional theory have been employed to predict binding affinities and interaction energies with various biological targets.
3-Tert-butylbicyclo[1.1.1]pentan-1-amine has potential applications in:
Bicyclo[1.1.1]pentane (BCP) derivatives exhibit exceptional three-dimensional architecture characterized by high strain energy (≈70 kcal/mol) and near-linear bridgehead vectors. The 3-tert-butylbicyclo[1.1.1]pentan-1-amine scaffold incorporates a sterically demanding tert-butyl group at the 3-position and a nucleophilic primary amine at the bridgehead (position 1), creating a geometrically constrained system. This configuration forces the amine hydrogen atoms into close proximity with the tert-butyl methyl groups, resulting in unique intramolecular nonbonded interactions. The B–C bond distance in BCP frameworks is elongated (1.87 Å) compared to standard C–C bonds (1.54 Å), while bridgehead carbon angles deviate significantly from tetrahedral geometry (≈96°) [7] [8]. These distortions enhance reactivity through strain-release mechanisms and confer superior physicochemical properties, including increased solubility and metabolic stability relative to planar aromatic bioisosteres. The tert-butyl substituent further augments steric bulk, influencing conformational dynamics and intermolecular binding interactions in medicinal chemistry contexts [8].
The application of BCPs as bioisosteres emerged from seminal work in the 1990s, culminating in Wiberg’s 1991 synthesis of [1.1.1]propellane as a practical BCP precursor. Early routes to bicyclo[1.1.1]pentylamines (BCPAs) involved hazardous multi-step sequences, such as acyl nitrene rearrangements or reduction of BCP azides [7]. A transformative advancement occurred in 2006 with Baran’s strain-release amination of [1.1.1]propellane, enabling direct access to monosubstituted BCPAs [7]. The subsequent decade witnessed radical chemistry revolutionize BCPA synthesis, particularly through C- and N-centered radical additions to [1.1.1]propellane under photoredox or metal-free conditions [5] [7]. This methodological evolution positioned 3-tert-butylbicyclo[1.1.1]pentan-1-amine as an accessible building block, validated by Pfizer’s 2012 incorporation of a BCPA motif into a γ-secretase inhibitor, which demonstrated improved permeability and solubility over its aniline predecessor [7] [9].
This compound exemplifies a strategic molecular bridge between classical flat architectures and three-dimensional aliphatic systems. Its amine group serves as a synthetic handle for constructing amide or imine linkages, while the tert-butyl group provides steric shielding that modulates electronic properties. Key physicochemical parameters demonstrate its bioisosteric utility:
Table 1: Bioisosteric Parameters of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine vs. Aniline and tert-Butylamine
Parameter | 3-Tert-butyl-BCPA | Aniline | tert-Butylamine |
---|---|---|---|
Fsp³ | 0.83 | 0.33 | 1.00 |
cLogP | 1.9 | 1.1 | 0.3 |
TPSA (Ų) | 26 | 26 | 26 |
Dipole Moment (D) | 2.5 | 1.5 | 1.1 |
The elevated Fsp³ (fraction of sp³-hybridized carbons) correlates with improved solubility and reduced metabolic oxidation susceptibility. Crucially, the scaffold’s three-dimensionality enables mimicry of para-substituted aniline geometry while avoiding cytochrome P450-mediated toxicity pathways associated with aromatic amines [7]. Its balanced lipophilicity (cLogP ≈1.9) facilitates membrane permeability, making it indispensable for optimizing central nervous system (CNS)-targeted therapeutics [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1